molecular formula C12H12O4 B14714305 3-Furancarboxylic acid, tetrahydro-2-oxo-5-phenyl-, methyl ester CAS No. 22984-61-8

3-Furancarboxylic acid, tetrahydro-2-oxo-5-phenyl-, methyl ester

Cat. No.: B14714305
CAS No.: 22984-61-8
M. Wt: 220.22 g/mol
InChI Key: DAXYAVIABWFFFN-UHFFFAOYSA-N
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Description

3-Furancarboxylic acid, tetrahydro-2-oxo-5-phenyl-, methyl ester is an organic compound with a complex structure that includes a furan ring, a carboxylic acid group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furancarboxylic acid, tetrahydro-2-oxo-5-phenyl-, methyl ester typically involves the esterification of the corresponding carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and the use of solid acid catalysts can enhance the yield and reduce the reaction time. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Furancarboxylic acid, tetrahydro-2-oxo-5-phenyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a diketone.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Furancarboxylic acid, tetrahydro-2-oxo-5-phenyl-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structure.

    Industry: Utilized in the production of polymers and other materials with enhanced properties.

Mechanism of Action

The mechanism of action of 3-Furancarboxylic acid, tetrahydro-2-oxo-5-phenyl-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The phenyl group may also play a role in binding to hydrophobic pockets in proteins, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Furancarboxylic acid, tetrahydro-4-methylene-2-octyl-5-oxo-
  • 2-Furancarboxylic acid, tetrahydro-3-methyl-5-oxo-, methyl ester
  • 3-Furancarboxylic acid, methyl ester

Uniqueness

3-Furancarboxylic acid, tetrahydro-2-oxo-5-phenyl-, methyl ester is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the phenyl group or have different substituents on the furan ring.

Properties

IUPAC Name

methyl 2-oxo-5-phenyloxolane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-15-11(13)9-7-10(16-12(9)14)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXYAVIABWFFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(OC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453482
Record name 3-Furancarboxylic acid, tetrahydro-2-oxo-5-phenyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22984-61-8
Record name 3-Furancarboxylic acid, tetrahydro-2-oxo-5-phenyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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